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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the versatile chemical intermediate, 1-bromo-2-iodo-4-nitrobenzene. This compound holds
significant potential as a building block in the development of novel pharmaceutical agents and
other complex organic molecules. The strategic placement of three distinct functional groups—
bromo, iodo, and nitro—on the benzene ring offers a rich platform for a variety of chemical
transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-bromo-2-iodo-4-nitrobenzene is presented
below. While experimental spectroscopic data for this specific isomer is not widely published,
the table includes predicted values based on the analysis of structurally related compounds
and established spectroscopic principles.
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Property Value

Molecular Formula CeH3BrINO2

Molecular Weight 327.90 g/mol

CAS Number 63037-63-8[1]

Appearance Predicted: Yellow to orange crystalline solid

_ _ Not reported; predicted to be a solid at room
Melting Point
temp.

5 8.5-8.7 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d,

1H NMR (Predicted) 1H)
ppm

0 150-152, 140-142, 135-137, 130-132, 125-

13C NMR (Predicted) 127, 95-97
, 99-97 ppm

1515-1535 cm~1 (asymmetric NOz stretch),

1340-1360 cm~1 (symmetric NO2 stretch), 800-
850 cm~1 (C-H out-of-plane bending), 700-750
cm~1 (C-Br stretch), 600-650 cm~1 (C-I stretch)

IR Spectroscopy (Predicted)

Mass Spectrometry (EI) M+ peak at m/z = 327, 329 (due to Br isotopes)

Proposed Synthesis: Sandmeyer Reaction

The most plausible and efficient synthetic route to 1-bromo-2-iodo-4-nitrobenzene is via a
Sandmeyer reaction, starting from the readily available precursor, 2-bromo-4-nitroaniline. This
well-established reaction class allows for the conversion of an aromatic amine to an aryl halide
through the formation of a diazonium salt intermediate.[2][3][4] The iodination step of a
Sandmeyer reaction is particularly straightforward as it often does not require a copper catalyst.

[2][5]

Experimental Protocol: Synthesis

Materials:

e 2-Bromo-4-nitroaniline
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o Concentrated sulfuric acid (H2SOa)

e Sodium nitrite (NaNO2)

o Potassium iodide (KI)

» Deionized water

e Ice

¢ Sodium thiosulfate (NazS203) solution (saturated)
o Ethyl acetate (EtOAC)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Hexanes and Ethyl Acetate for chromatography elution
Procedure:

» Diazotization:

o In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-
bromo-4-nitroaniline to a mixture of concentrated sulfuric acid and deionized water.

o Maintain the temperature below 5 °C and slowly add a solution of sodium nitrite in
deionized water dropwise.

o Stir the reaction mixture vigorously for 30 minutes at this temperature to ensure the
complete formation of the diazonium salt.

 lodination:
o In a separate flask, prepare a solution of potassium iodide in deionized water.

o Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide
solution. Vigorous nitrogen gas evolution will be observed.
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o After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 2-3 hours to ensure the complete decomposition of the diazonium salt.

o Work-up and Purification:

o Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any
unreacted iodine.

o Extract the agueous mixture with ethyl acetate.
o Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

o Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

o Purify the crude 1-bromo-2-iodo-4-nitrobenzene by column chromatography on silica
gel, using a gradient of hexanes and ethyl acetate as the eluent.

e Characterization:

o Analyze the purified product using *H NMR, 3C NMR, IR spectroscopy, and mass
spectrometry to confirm its identity and purity.

Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

o Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

e Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR spectrometer.

e Process the spectra to identify the chemical shifts (d) in parts per million (ppm) and the
coupling constants (J) in Hertz (Hz) for the aromatic protons.

Infrared (IR) Spectroscopy
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Protocol:

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Alternatively, prepare a KBr pellet of the sample.

Record the spectrum over the range of 4000-400 cm~1.

Identify the characteristic absorption bands corresponding to the nitro group and the
aromatic C-H, C-Br, and C-I bonds.

Mass Spectrometry (MS)

Protocol:

« Introduce a dilute solution of the sample into a mass spectrometer, typically using an
electron ionization (EI) source.

o Acquire the mass spectrum, looking for the molecular ion peak (M™*) that corresponds to the
molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio
of 7°Br and 81Br) should be observable in the molecular ion cluster.

Visualizations

Caption: Proposed synthesis workflow for 1-Bromo-2-iodo-4-nitrobenzene.

Purified Product

NMR Spectroscopy

(*H and 13C) IR Spectroscopy Mass Spectrometry
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Click to download full resolution via product page

Caption: Logical workflow for the characterization of 1-Bromo-2-iodo-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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